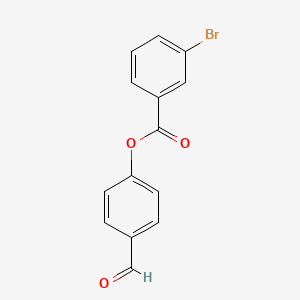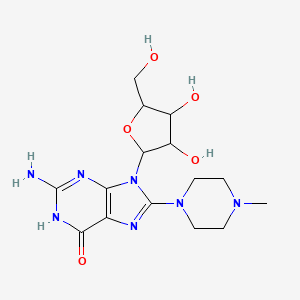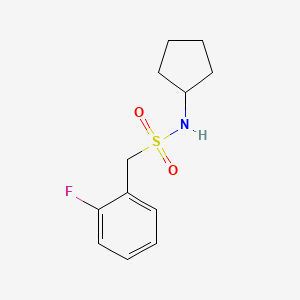![molecular formula C15H12N2O5 B14950851 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)
3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID is an organic compound that features a benzoic acid core substituted with a methoxy-nitrophenyl group and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and 3-aminobenzoic acid. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of the corresponding amine from the imine bond.
Substitution: Introduction of new functional groups in place of the methoxy group.
Scientific Research Applications
3-{[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID is not fully understood. it is believed to interact with biological targets through its imine and nitro functionalities. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
3-Aminobenzoic acid: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
3-{[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its imine linkage and nitro group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12N2O5 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
3-[(2-methoxy-5-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-22-14-6-5-13(17(20)21)8-11(14)9-16-12-4-2-3-10(7-12)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
FXFBMQTXGCFLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)

![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)

![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14950823.png)
![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B14950838.png)


